molecular formula C32 H12 Cu N8 Na2 O6 S2 B1143369 Solvent blue 38 CAS No. 1328-51-4

Solvent blue 38

Cat. No.: B1143369
CAS No.: 1328-51-4
M. Wt: 778.15
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Solvent Blue 38, also known as Luxol® Fast Blue MBSN , is primarily targeted towards the lipoproteins found in the myelin sheath . The myelin sheath is a protective layer that surrounds the nerve fibers in the central nervous system and plays a crucial role in the rapid transmission of nerve impulses.

Mode of Action

The compound exhibits a strong affinity towards bases in the lipoproteins of the myelin sheath . This affinity is what allows this compound to bind to these bases, resulting in the staining of the myelin sheath blue .

Pharmacokinetics

It is known that the compound is soluble in methanol .

Result of Action

The primary result of this compound’s action is the staining of the myelin sheath blue . This allows for the visualization of the myelin sheath under a microscope, which can be particularly useful in the study of diseases that cause demyelination, such as multiple sclerosis.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that extreme temperatures could potentially affect its stability. Furthermore, the compound’s solubility in methanol indicates that the presence of certain solvents can impact its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Solvent Blue 38 is synthesized through a series of chemical reactions involving phthalocyanine compounds. The synthesis typically involves the reaction of phthalic anhydride with urea and copper salts under high-temperature conditions to form the phthalocyanine core. This core is then sulfonated to increase its solubility in water and other solvents .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale chemical reactors where the phthalocyanine core is synthesized and subsequently sulfonated. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Solvent Blue 38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products:

Scientific Research Applications

Solvent Blue 38 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its strong affinity for myelin lipoproteins, making it particularly useful for staining myelin sheaths in histological studies. Its specific binding properties and the resulting blue stain provide clear visualization of myelin, which is crucial for studying neurological diseases .

Properties

IUPAC Name

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXPLYSDKSFEQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H14CuN8Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328-51-4
Record name Disulfo copper phthalocyanine amine salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary use of Solvent Blue 38 in biological research?

A1: this compound, often marketed as Luxol fast blue MBS, is primarily used as a histological stain for visualizing myelin in nerve tissue [, ]. Its staining properties are similar to hematoxylin and Luxol fast blue MBS can be used as a substitute, particularly during shortages of the former compounds [].

Q2: How does this compound interact with myelin to facilitate staining?

A2: While this compound can bind to phospholipids in frozen sections, its retention in myelin in paraffin sections is likely due to ionic interactions []. The dye's anions are attracted to the basic proteins found abundantly in myelin [].

Q3: Why is lithium carbonate used in the differentiation step of this compound staining?

A3: Lithium carbonate, due to its low solubility, provides a mildly alkaline environment []. This alkalinity helps differentiate stained sections by extracting excess dye molecules, starting with hydrophilic regions and lastly from hydrophobic areas like myelin [].

Q4: Besides myelin staining, what other applications does this compound have?

A4: this compound is a versatile compound with applications beyond histology. It is commonly used as a colorant in ballpoint pen ink formulations [] and as a model drug in drug delivery research [].

Q5: Can you explain the role of this compound in a drug delivery study?

A5: In a study focusing on a cyclically actuated electrolytic drug delivery device, this compound served as a model drug to assess the device's release performance []. Its release profile helped demonstrate the device's capability for controlled and pulsatile drug delivery [].

Q6: Are there any known genes that might influence the effectiveness of this compound in staining applications?

A6: While not directly related to this compound's staining mechanism, research on Alcanivorax bacteria identified genes potentially involved in lipid export []. Mutations in genes encoding for proteins involved in transport processes, like AlgE and AlgL, resulted in the inability of the bacteria to export neutral lipids []. These findings highlight the importance of cellular transport mechanisms, which could indirectly influence the accessibility of staining targets for dyes like this compound.

Q7: What is the chemical nature of this compound?

A7: this compound, a solvent dye, is composed of hydrophobic diarylguanidinium cations paired with hydrophilic colored anions []. This structure contributes to its solubility in alcohols but not in water or hydrocarbons []. While its exact chemical identity is not fully disclosed, it is believed to be the ditolylguanidinium salt of a copper phthalocyanine disulfonic acid [].

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